4-Bromo-5-methylphthalonitrile
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Overview
Description
4-Bromo-5-methylphthalonitrile: is an organic compound that belongs to the class of phthalonitriles It is characterized by the presence of a bromine atom and a methyl group attached to a phthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylphthalonitrile typically involves the nucleophilic substitution of bromine in precursor compounds. One common method is the reaction of 4-bromo-5-nitrophthalonitrile with suitable nucleophiles under basic conditions . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylphthalonitrile primarily undergoes nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom with various nucleophiles, leading to the formation of substituted phthalonitriles .
Common Reagents and Conditions:
Nucleophiles: Aromatic and heterocyclic N- and O-nucleophiles.
Major Products: The major products formed from these reactions are substituted phthalonitriles, which can further be used to synthesize phthalocyanines and other complex organic molecules .
Scientific Research Applications
Chemistry: 4-Bromo-5-methylphthalonitrile is used as a precursor in the synthesis of phthalocyanines, which are important compounds in materials science due to their electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require phthalocyanine derivatives .
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylphthalonitrile primarily involves its role as a precursor in nucleophilic substitution reactions. The bromine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of substituted phthalonitriles . These substituted phthalonitriles can then participate in further chemical transformations to produce various functional materials .
Comparison with Similar Compounds
- 4-Bromo-5-nitrophthalonitrile
- 4,5-Dichlorophthalonitrile
- 4,5-Dimethylphthalonitrile
Comparison: 4-Bromo-5-methylphthalonitrile is unique due to the presence of both a bromine atom and a methyl group on the phthalonitrile core. This combination of substituents can influence the reactivity and properties of the compound, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H5BrN2 |
---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
4-bromo-5-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5BrN2/c1-6-2-7(4-11)8(5-12)3-9(6)10/h2-3H,1H3 |
InChI Key |
PGQJDSJPIHNCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)C#N |
Origin of Product |
United States |
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